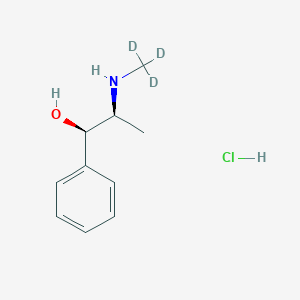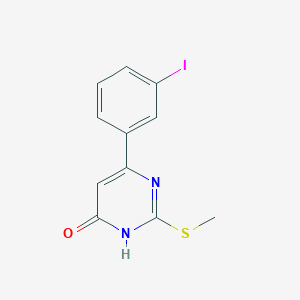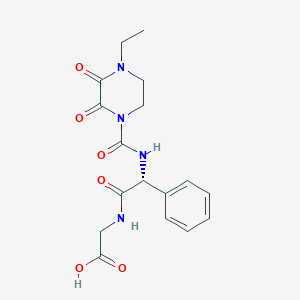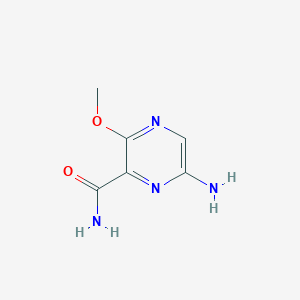
6-Amino-3-methoxy-2-pyrazinecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Amino-3-methoxy Favipiravir typically involves multiple steps starting from commercially available precursors. One common route begins with the esterification of 3-hydroxypyrazine-2-carboxylic acid, followed by amidation . The nitration of the pyrazine ring is then performed, followed by reduction of the nitro group using Raney nickel. The amino group is subsequently replaced with a methoxy group .
Industrial Production Methods: For industrial-scale production, the process is optimized to increase yield and purity. The use of 3,6-dichloropyrazine-2-carbonitrile as an intermediate is common, with subsequent steps involving fluorination, hydroxylation, and nitrile hydrolysis . This method ensures a high yield and purity of the final product without the need for chromatographic purification .
Chemical Reactions Analysis
Types of Reactions: 6-Amino-3-methoxy Favipiravir undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert nitro groups to amino groups.
Substitution: Common substitution reactions include the replacement of amino groups with methoxy groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Raney nickel or other reducing agents.
Substitution: Methanol in the presence of a catalyst.
Major Products Formed: The major products formed from these reactions include various substituted pyrazine derivatives, which can be further modified for specific applications .
Scientific Research Applications
6-Amino-3-methoxy Favipiravir has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 6-Amino-3-methoxy Favipiravir involves the inhibition of RNA-dependent RNA polymerase (RdRp) enzymes, which are essential for the replication of viral genomes . The active form of the compound, favipiravir-RTP, selectively inhibits RdRp, preventing the transcription and replication of viral RNA . This mechanism is similar to that of Favipiravir, making it effective against a broad spectrum of RNA viruses .
Comparison with Similar Compounds
Favipiravir (T-705): 6-Fluoro-3-hydroxypyrazine-2-carboxamide.
Oseltamivir: Another antiviral used to treat influenza.
Comparison: 6-Amino-3-methoxy Favipiravir is unique due to its methoxy substitution, which may enhance its antiviral activity and stability compared to other similar compounds . Unlike Oseltamivir, which primarily targets neuraminidase, 6-Amino-3-methoxy Favipiravir targets RdRp, providing a different mechanism of action .
Properties
Molecular Formula |
C6H8N4O2 |
|---|---|
Molecular Weight |
168.15 g/mol |
IUPAC Name |
6-amino-3-methoxypyrazine-2-carboxamide |
InChI |
InChI=1S/C6H8N4O2/c1-12-6-4(5(8)11)10-3(7)2-9-6/h2H,1H3,(H2,7,10)(H2,8,11) |
InChI Key |
LTJNYEDZPAXQLC-UHFFFAOYSA-N |
Canonical SMILES |
COC1=NC=C(N=C1C(=O)N)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




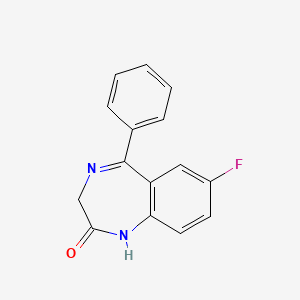
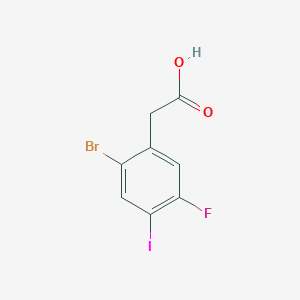
![4-[methyl-[2-phenyl-5-prop-2-enyl-6-(trifluoromethyl)pyrimidin-4-yl]amino]benzoic acid](/img/structure/B13429569.png)
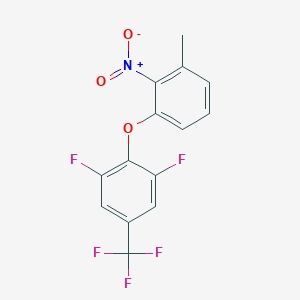
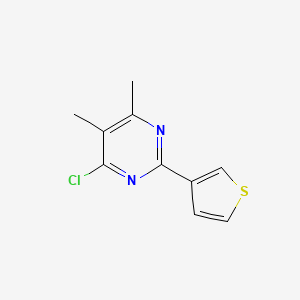
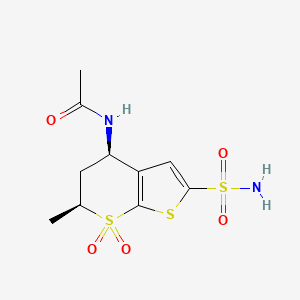
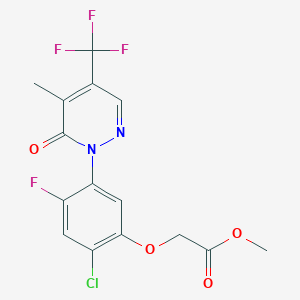
![(2R,3R,4S,5R)-2-(6-aminopurin-9-yl)-4-[(2,4-dichlorophenyl)methoxy]-5-[(2,4-dichlorophenyl)methoxymethyl]oxolan-3-ol](/img/structure/B13429596.png)
